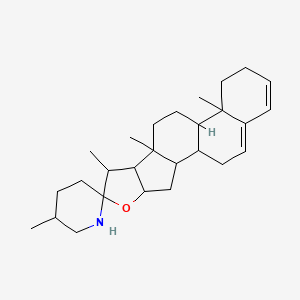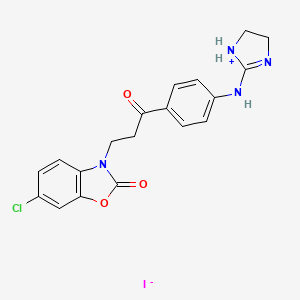
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of acridine, a class of compounds known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves multi-step reactions. One common method includes the reaction of acridine derivatives with 2-chloroethylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethylthio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: Known for its use as a cholinesterase inhibitor.
Tacrine hydrochloride: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
2-Decyl-9-acridinamine hydrochloride: Studied for its potential biological activity.
Uniqueness
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is unique due to its specific chemical structure, which allows it to interact with both cholinesterase and DNA. This dual activity makes it a promising candidate for further research in both neurodegenerative diseases and cancer .
Properties
CAS No. |
38915-03-6 |
|---|---|
Molecular Formula |
C17H22Cl2N2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl-(1,2,3,4-tetrahydroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C17H21ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1,3,5,7H,2,4,6,8-12H2,(H,19,20);1H |
InChI Key |
NJHNIQIOYCYHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH2+]CCSCCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
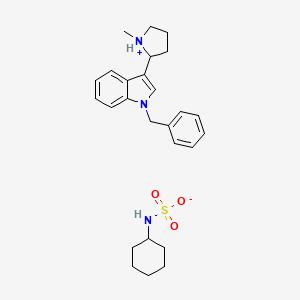
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)


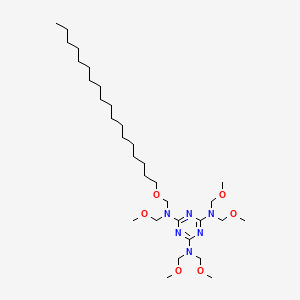

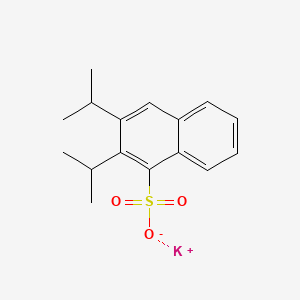
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
